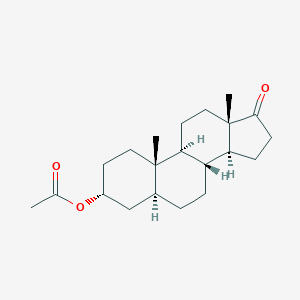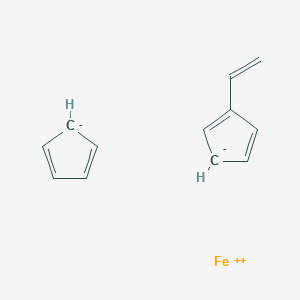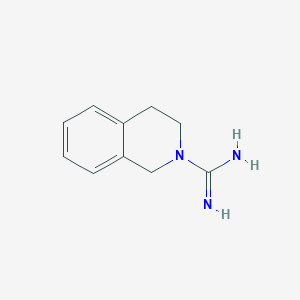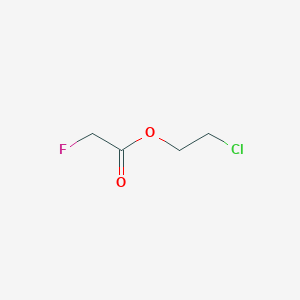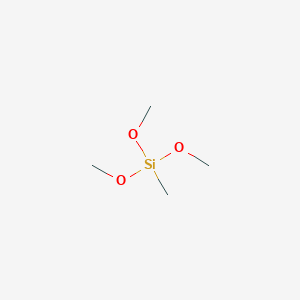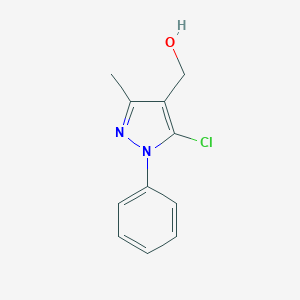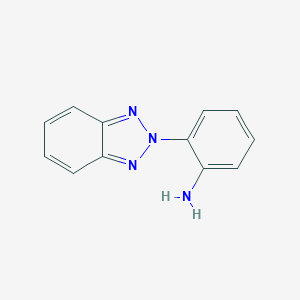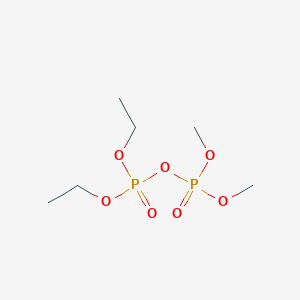
Dimethyl diethyl pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl diethyl pyrophosphate (DMPP) is a widely used organophosphate compound that is used as a pesticide and soil fumigant. It is a colorless liquid with a strong odor and is highly toxic to humans and animals. DMPP is commonly used in agriculture to control pests and improve crop yields. In recent years, there has been a growing interest in the scientific research application of DMPP due to its potential as a soil nitrification inhibitor.
Mécanisme D'action
Dimethyl diethyl pyrophosphate inhibits the activity of soil microorganisms that are responsible for nitrification by binding to the active site of the enzyme responsible for the oxidation of ammonium to nitrite. This prevents the conversion of ammonium to nitrite, which slows down the nitrification process.
Effets Biochimiques Et Physiologiques
Dimethyl diethyl pyrophosphate is highly toxic to humans and animals and can cause a range of biochemical and physiological effects. It acts as a cholinesterase inhibitor, which can lead to the accumulation of acetylcholine in the nervous system. This can cause a range of symptoms, including nausea, vomiting, muscle weakness, and respiratory distress. In severe cases, it can lead to convulsions, coma, and death.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl diethyl pyrophosphate is a useful tool for studying the effects of nitrification inhibition on plant growth and soil health. It can be used in lab experiments to simulate the effects of soil nitrification inhibition on plant growth and nutrient uptake. However, its toxicity limits its use in experiments involving living organisms, and care must be taken to ensure that it is handled safely.
Orientations Futures
There are several future directions for research on Dimethyl diethyl pyrophosphate, including:
1. Development of new synthesis methods that are more efficient and environmentally friendly.
2. Investigation of the long-term effects of Dimethyl diethyl pyrophosphate on soil health and microbial communities.
3. Exploration of the potential of Dimethyl diethyl pyrophosphate as a tool for reducing greenhouse gas emissions from agriculture.
4. Development of new formulations of Dimethyl diethyl pyrophosphate that are less toxic and more effective.
5. Investigation of the potential of Dimethyl diethyl pyrophosphate as a tool for improving the efficiency of nitrogen fertilizer use in agriculture.
In conclusion, Dimethyl diethyl pyrophosphate is a widely used organophosphate compound with potential as a soil nitrification inhibitor. It has been shown to inhibit the activity of soil microorganisms that are responsible for nitrification, which can help to reduce the leaching of nitrate into groundwater and improve the efficiency of nitrogen fertilizer use. However, its high toxicity limits its use in experiments involving living organisms, and care must be taken to ensure that it is handled safely. There are several future directions for research on Dimethyl diethyl pyrophosphate, including the development of new synthesis methods, investigation of its long-term effects on soil health, and exploration of its potential as a tool for reducing greenhouse gas emissions from agriculture.
Méthodes De Synthèse
Dimethyl diethyl pyrophosphate is synthesized by reacting diethyl phosphite with methyl iodide in the presence of a base. The reaction produces Dimethyl diethyl pyrophosphate as a colorless liquid with a boiling point of 128-130°C. The synthesis method is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Dimethyl diethyl pyrophosphate has been widely studied for its potential as a soil nitrification inhibitor. Nitrification is the process by which soil microorganisms convert ammonium into nitrate, which is an essential nutrient for plant growth. However, excessive nitrification can lead to the leaching of nitrate into groundwater, which can cause environmental problems. Dimethyl diethyl pyrophosphate has been shown to inhibit nitrification by inhibiting the activity of soil microorganisms that are responsible for nitrification. This can help to reduce the leaching of nitrate into groundwater and improve the efficiency of nitrogen fertilizer use.
Propriétés
Numéro CAS |
1474-74-4 |
|---|---|
Nom du produit |
Dimethyl diethyl pyrophosphate |
Formule moléculaire |
C6H16O7P2 |
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
diethoxyphosphoryl dimethyl phosphate |
InChI |
InChI=1S/C6H16O7P2/c1-5-11-15(8,12-6-2)13-14(7,9-3)10-4/h5-6H2,1-4H3 |
Clé InChI |
BEZLAYYFGVADSA-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OP(=O)(OC)OC |
SMILES canonique |
CCOP(=O)(OCC)OP(=O)(OC)OC |
Autres numéros CAS |
1474-74-4 |
Synonymes |
Diphosphoric acid P1,P1-diethyl-P2,P2-dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







